![molecular formula C7H13ClN2 B13446666 methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13446666.png)
methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride is a chemical compound that features a pyrrole ring substituted with a methyl group and a methylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride typically involves the reaction of 5-methyl-1H-pyrrole-2-carbaldehyde with methylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to form the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
科学的研究の応用
Methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
5-Methyl-1H-pyrrole-2-carbaldehyde: A precursor in the synthesis of the compound.
N-Methylpyrrole: A related compound with similar structural features.
Pyrrolopyrazine derivatives: Compounds with a pyrrole ring and additional nitrogen-containing rings.
Uniqueness
Methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride is unique due to its specific substitution pattern and the presence of both a methyl and a methylamine group. This combination of features makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C7H13ClN2 |
|---|---|
分子量 |
160.64 g/mol |
IUPAC名 |
N-methyl-1-(5-methyl-1H-pyrrol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H12N2.ClH/c1-6-3-4-7(9-6)5-8-2;/h3-4,8-9H,5H2,1-2H3;1H |
InChIキー |
ASKMIVOBTXPLHY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(N1)CNC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-alpha-methyl-1H-imidazole-5-methanol](/img/structure/B13446610.png)
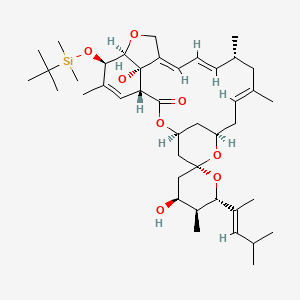
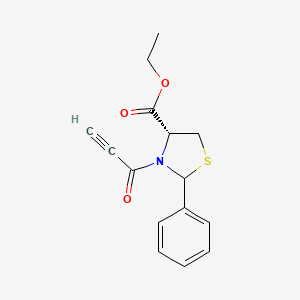
![methyl N-[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamate](/img/structure/B13446622.png)
![3-(4-bromo-2-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13446626.png)
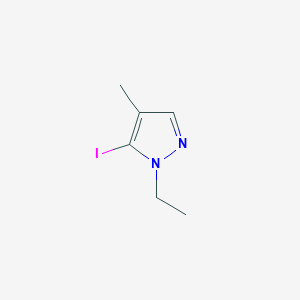
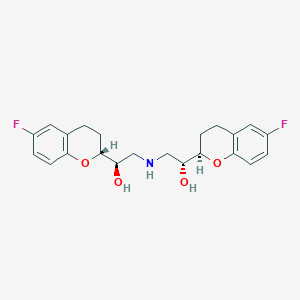
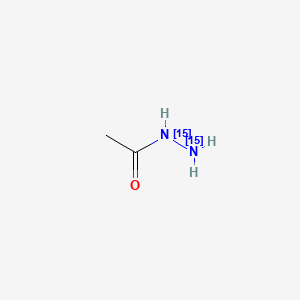
![4-(2-Methoxyethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13446653.png)
![Tert-butyl 2-[(2-hydroxypropyl)amino]acetate](/img/structure/B13446654.png)


